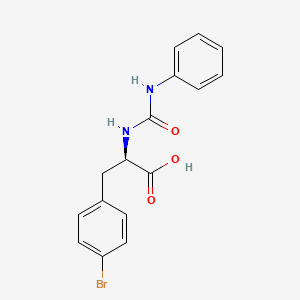
6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine is a heterocyclic compound that features a pyridine ring fused to a naphthyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminonicotinic acid, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Similar in structure but with additional functional groups that may alter its chemical properties and applications.
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine moiety but differs in the overall structure and reactivity.
Uniqueness
6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound for designing new molecules with tailored properties for various applications.
Eigenschaften
CAS-Nummer |
741616-96-6 |
|---|---|
Molekularformel |
C13H10N4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
6-pyridin-4-yl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C13H10N4/c14-12-2-1-10-7-11(8-16-13(10)17-12)9-3-5-15-6-4-9/h1-8H,(H2,14,16,17) |
InChI-Schlüssel |
MTLDOXOYDBVKCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=NC=C(C=C21)C3=CC=NC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)
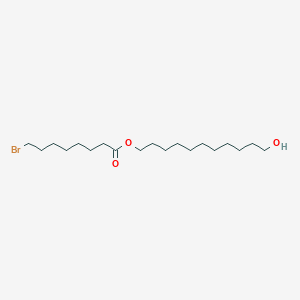
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
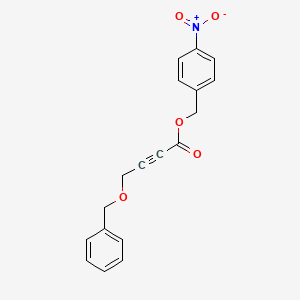
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)

![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
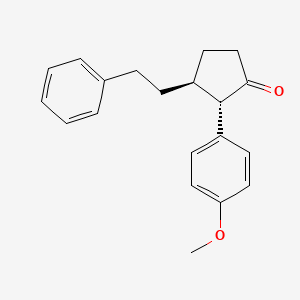

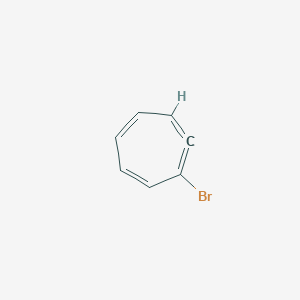
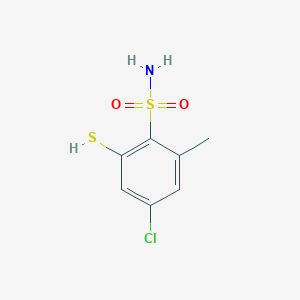
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
